molecular formula C15H14F3NO2 B3171775 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-32-4

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171775
CAS No.: 946698-32-4
M. Wt: 297.27 g/mol
InChI Key: HMPAOEXDJQYGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-methylphenol and 2-(trifluoromethyl)aniline as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2-methoxy-4-methylphenol with a suitable halogenating agent (e.g., bromine or chlorine) to form 2-methoxy-4-methylphenyl halide.

    Nucleophilic Substitution: The intermediate 2-methoxy-4-methylphenyl halide then undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the halogenation and nucleophilic substitution reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, ethanol).

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amine derivatives, alcohols.

    Substitution: Halogenated phenylamines, ether derivatives.

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.

    Signal Transduction: Modulating signal transduction pathways, which can influence cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)-phenylamine
  • 4-(4-Methylphenoxy)-2-(trifluoromethyl)-phenylamine
  • 4-(2-Methoxy-4-methylphenoxy)-2-phenylamine

Uniqueness

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that may not be observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-3-6-13(14(7-9)20-2)21-10-4-5-12(19)11(8-10)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAOEXDJQYGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.